3-(3-Aminophenyl)thiophene-2-carbonitrile
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Overview
Description
3-(3-Aminophenyl)thiophene-2-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with an aminophenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)thiophene-2-carbonitrile typically involves the condensation of 3-aminobenzonitrile with thiophene-2-carboxaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(3-Aminophenyl)thiophene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)thiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various binding interactions, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-phenylthiophene-3-carbonitrile
- 2-Amino-4-(chlorophenyl)thiophene-3-carbonitrile
Comparison
Compared to similar compounds, 3-(3-Aminophenyl)thiophene-2-carbonitrile is unique due to the position of the amino group on the phenyl ring. This structural difference can influence its reactivity and interaction with biological targets, potentially offering distinct advantages in specific applications.
Properties
Molecular Formula |
C11H8N2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
3-(3-aminophenyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C11H8N2S/c12-7-11-10(4-5-14-11)8-2-1-3-9(13)6-8/h1-6H,13H2 |
InChI Key |
MIJAEVSXWOVKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(SC=C2)C#N |
Origin of Product |
United States |
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